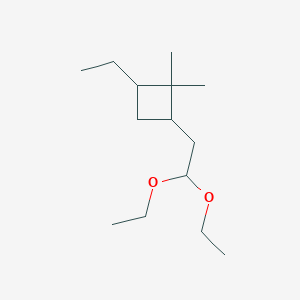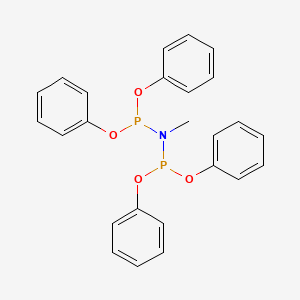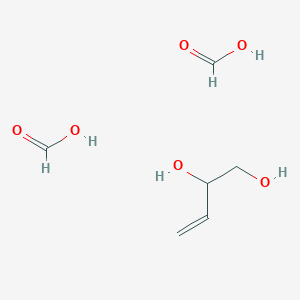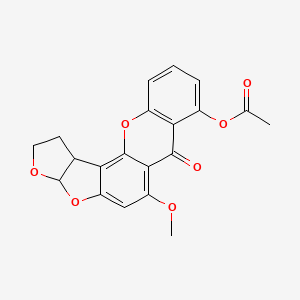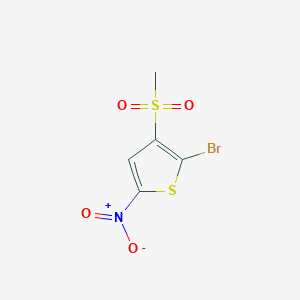
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a nitro group attached to the thiophene ring
Preparation Methods
The synthesis of 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene typically involves multi-step organic reactions. One common method includes the bromination of 3-(methanesulfonyl)-5-nitrothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives. Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the methanesulfonyl group can enhance solubility and stability.
Comparison with Similar Compounds
Similar compounds include other substituted thiophenes such as 2-Bromo-3-(methylsulfonyl)-5-nitrothiophene and 2-Bromo-3-(ethylsulfonyl)-5-nitrothiophene. These compounds share similar structural features but differ in the nature of the substituents. The uniqueness of 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
56182-44-6 |
|---|---|
Molecular Formula |
C5H4BrNO4S2 |
Molecular Weight |
286.1 g/mol |
IUPAC Name |
2-bromo-3-methylsulfonyl-5-nitrothiophene |
InChI |
InChI=1S/C5H4BrNO4S2/c1-13(10,11)3-2-4(7(8)9)12-5(3)6/h2H,1H3 |
InChI Key |
GZNKLOXUICYBJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(SC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
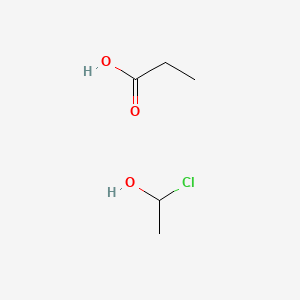
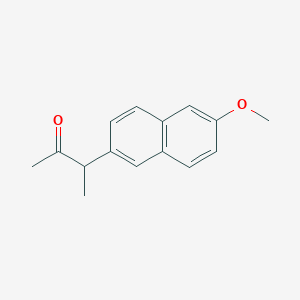
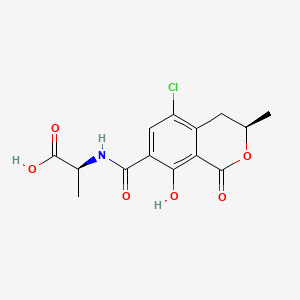
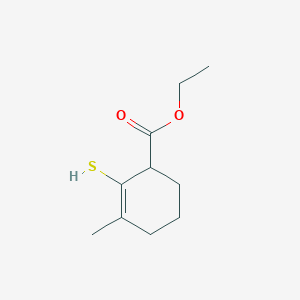
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
